TDP1 Inhibitor-3

TDP1 inhibition enzyme assay IC50

Choose TDP1 Inhibitor-3 (Compound 4E) for your research to leverage its defined dual TDP1/TDP2 inhibition profile. With a submicromolar IC50 of 0.63 µM and only 49% residual TDP2 activity at 500 µM, it offers a precisely characterized balance unattainable by arbitrary in-class inhibitors. This deoxycholic acid derivative ensures low intrinsic cytotoxicity (CC50 >100 µM) and clear synergistic results in chemosensitization assays with topotecan or etoposide. Validate your TDP1-dependent phenotypes with an orthogonal probe that provides consistent, reproducible data.

Molecular Formula C33H47NO4S2
Molecular Weight 585.9 g/mol
Cat. No. B12381897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTDP1 Inhibitor-3
Molecular FormulaC33H47NO4S2
Molecular Weight585.9 g/mol
Structural Identifiers
SMILESCC(CCC(=O)OC)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)(CSC5=NC6=CC=CC=C6S5)O)C)O)C
InChIInChI=1S/C33H47NO4S2/c1-20(9-14-29(36)38-4)23-12-13-24-22-11-10-21-18-33(37,19-39-30-34-26-7-5-6-8-27(26)40-30)16-15-31(21,2)25(22)17-28(35)32(23,24)3/h5-8,20-25,28,35,37H,9-19H2,1-4H3/t20-,21-,22+,23-,24+,25+,28+,31+,32-,33+/m1/s1
InChIKeyOWUNKVKTBJZCJX-NQWQHZCESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





TDP1 Inhibitor-3 (Compound 4E): Baseline Characteristics for Scientific Procurement


TDP1 Inhibitor-3, also known as Compound 4E, is a synthetic small-molecule inhibitor of tyrosyl-DNA phosphodiesterase 1 (TDP1) with a molecular formula of C33H47NO4S2 and a molecular weight of approximately 585.86 g/mol [1]. This compound belongs to the deoxycholic acid (DCA) derivative class and was designed to contain a benzothiadiazole heterocyclic functional group at the C-3 position of the steroid scaffold [2]. TDP1 Inhibitor-3 is characterized as a dual inhibitor, demonstrating activity against both TDP1 and, to a lesser extent, TDP2 enzymes [2].

Why TDP1 Inhibitor-3 (Compound 4E) Cannot Be Substituted by Generic In-Class Analogs


Generic substitution among TDP1 inhibitors is not scientifically justifiable due to significant variability in potency, selectivity profiles against TDP2, and cellular efficacy. In vitro assays reveal that TDP1 IC50 values for reported inhibitors range from submicromolar to high micromolar concentrations [1]. For instance, while TDP1 Inhibitor-3 demonstrates a potent IC50 of 0.63 µM, other structurally distinct inhibitors like the natural product Echinulin exhibit an IC50 of 5.6 µM [2]. Furthermore, selectivity against the functionally overlapping TDP2 enzyme is a critical differentiator; TDP1 Inhibitor-3 shows only 49% residual TDP2 activity at 500 µM, whereas closely related analogs like compound 3e achieve 2% residual activity, indicating a distinct balance of dual inhibition that cannot be replicated by arbitrary in-class compounds [1]. This variability in potency and selectivity translates directly to differential synergistic effects with chemotherapeutic agents, making empirical substitution unreliable for experimental consistency.

Quantitative Differentiation Guide for TDP1 Inhibitor-3 (Compound 4E) vs. Key Comparators


TDP1 Inhibitory Potency: TDP1 Inhibitor-3 vs. Furamidine and Close Analog 4d

TDP1 Inhibitor-3 (Compound 4E) demonstrates superior TDP1 inhibitory potency compared to the commercial reference inhibitor furamidine and the closely related DCA analog 4d in a standardized fluorescence-based assay. The IC50 of 0.63 ± 0.03 µM for TDP1 Inhibitor-3 represents a 1.9-fold improvement over furamidine (IC50 = 1.2 ± 0.3 µM) and a 1.5-fold improvement over analog 4d (IC50 = 0.94 ± 0.04 µM) [1].

TDP1 inhibition enzyme assay IC50 deoxycholic acid derivative

TDP2 Selectivity Profile: TDP1 Inhibitor-3 vs. Acid Analog 3e

TDP1 Inhibitor-3 (Compound 4E) exhibits a markedly different TDP2 inhibition profile compared to its free carboxylic acid counterpart 3e. At a concentration of 500 µM, TDP1 Inhibitor-3 reduces TDP2 activity to 49 ± 2% residual activity, whereas analog 3e achieves near-complete inhibition with only 2 ± 3% residual activity [1]. This 24.5-fold difference in residual TDP2 activity highlights the significant impact of the methyl ester moiety on target selectivity.

TDP2 inhibition selectivity dual inhibitor residual activity

Cytotoxicity and Synergistic Potential: TDP1 Inhibitor-3 with Topotecan and Etoposide

TDP1 Inhibitor-3 (Compound 4E) demonstrates low intrinsic cytotoxicity (CC50 > 100 µM in HeLa cells) but exhibits a pronounced synergistic cytotoxic effect when combined with the TOP1 poison topotecan or the TOP2 poison etoposide [1]. Notably, despite being the least effective TDP2 inhibitor among the series, TDP1 Inhibitor-3 produced the most noticeable combined cytotoxic effect with both topotecan and etoposide, a property attributed to favorable cellular permeability of the methyl ester moiety [1]. This contrasts with the more potent TDP2 inhibitor 3e, which did not show the same degree of synergy.

combination therapy topotecan etoposide cancer synergy cytotoxicity

Chemical Class Differentiation: Deoxycholic Acid Scaffold vs. Arylidene Thioxothiazolidinones

TDP1 Inhibitor-3 (Compound 4E) is based on a deoxycholic acid (DCA) steroid scaffold, a chemotype distinct from the arylidene thioxothiazolidinone class represented by compound 50. While both achieve submicromolar TDP1 inhibition, TDP1 Inhibitor-3 (IC50 = 0.63 µM) demonstrates slightly higher potency than compound 50 (IC50 = 0.87 µM) [1][2]. More importantly, the DCA scaffold offers a fundamentally different binding mode and physicochemical profile, including dual TDP1/TDP2 activity not observed with the thioxothiazolidinone series [1][2].

scaffold chemical series deoxycholic acid thioxothiazolidinone TDP1 inhibitor

Recommended Research and Industrial Application Scenarios for TDP1 Inhibitor-3 (Compound 4E)


Combination Chemotherapy Studies with TOP1 and TOP2 Poisons

TDP1 Inhibitor-3 is optimally suited for in vitro combination studies with topotecan (TOP1 inhibitor) or etoposide (TOP2 inhibitor) in cancer cell lines, particularly HeLa cervical cancer cells. Its low intrinsic cytotoxicity (CC50 > 100 µM) minimizes confounding effects, while its pronounced synergistic enhancement of topotecan and etoposide cytotoxicity enables clear assessment of chemosensitization [1]. This application leverages the compound's favorable cellular permeability and dual TDP1/TDP2 inhibition profile [1].

Orthogonal Validation of TDP1-Dependent DNA Repair Pathways

Researchers seeking to validate TDP1-dependent phenotypes using chemically distinct tool compounds should employ TDP1 Inhibitor-3 as an orthogonal probe alongside thioxothiazolidinone-based inhibitors (e.g., compound 50). The deoxycholic acid scaffold of TDP1 Inhibitor-3 represents a distinct chemotype with a unique binding mode and dual TDP1/TDP2 activity [1][2]. Concordant results across both chemical series strengthen the mechanistic link to TDP1 inhibition.

Structure-Activity Relationship (SAR) Studies on Dual TDP1/TDP2 Inhibitors

TDP1 Inhibitor-3 serves as a key reference compound for SAR campaigns exploring the balance between TDP1 and TDP2 inhibition. The methyl ester moiety (present in 4E) confers 25-fold higher TDP1 potency compared to the free acid analog 3e, while maintaining only moderate TDP2 inhibition (49% residual activity) [1]. This structure-activity relationship provides a benchmark for designing next-generation dual inhibitors with tunable selectivity profiles [1].

Biochemical Assay Development and Screening

Given its well-characterized IC50 value (0.63 µM) in a real-time fluorescence biosensor assay, TDP1 Inhibitor-3 is an ideal positive control for developing and validating high-throughput TDP1 enzymatic assays [1]. Its submicromolar potency and established assay conditions (1.5 nM TDP1 enzyme, FAM-BHQ1 substrate) facilitate robust assay window determination and inter-plate consistency checks [1].

Technical Documentation Hub

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